molecular formula C22H29FO4 B1208958 Topisolon

Topisolon

Cat. No. B1208958
M. Wt: 376.5 g/mol
InChI Key: VWVSBHGCDBMOOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A topical anti-inflammatory glucocorticoid used in DERMATOSES, skin allergies, PSORIASIS, etc.

Scientific Research Applications

Pharmacokinetics and Safety of Intravenous Topiramate

Topiramate, an ingredient in Topisolon, has been developed in an intravenous form using a cyclodextrin matrix, Captisol. This development aimed at evaluating its safety and efficacy, particularly for neonatal seizures. Studies in healthy adult volunteers have been conducted to understand its pharmacokinetics and safety, which is a necessary step before initiating studies involving children (Clark et al., 2013).

Intravenous Topiramate in Patients with Epilepsy or Migraines

Further investigations into the injectable form of topiramate reveal its safety and pharmacokinetics in adult patients with epilepsy or migraines. The long-term goal of this research is to evaluate the use of intravenous topiramate for treating neonatal seizures (Clark et al., 2013).

Topiramate as a Migraine Preventive

Topiramate has been recognized for its efficacy in migraine prevention. Originally a third-tier migraine preventive with no scientific evidence of efficacy, it has now been included as a first-line option in updated guidelines. This transition is backed by extensive data from randomized controlled trials, meta-analyses, and cohort studies (Silberstein, 2017).

Radioisotopes in Pharmaceutical R&D

While not directly related to Topisolon, the study of radioisotopes in pharmaceutical research and development is significant. Radioisotopes are crucial in studies for developing compounds for various therapeutic areas, including central nervous system diseases, oncology, and metabolic diseases (Miyoshi et al., 2011).

Anisotropic Nanoparticles in Drug Development

The research on anisotropic nanoparticles provides insights into the advanced materials engineering applicable in pharmaceuticals. These nanoparticles, due to their unique properties and programmability, can lead to new applications in drug delivery and treatment strategies (Burrows et al., 2016).

properties

IUPAC Name

9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVSBHGCDBMOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859356
Record name 9-Fluoro-11,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Topisolon

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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